7-Methoxy-2-(4-methylphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Methoxy-2-(4-methylphenyl)chromen-4-one” is a chemical compound with the molecular formula C16H12O3 . It is a solid substance at room temperature . The compound is part of the chromanone family, which is known for its diverse biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chromanone core with a methoxy group at the 7-position and a methylphenyl group at the 2-position . The absence of a double bond between C-2 and C-3 in the chromanone core differentiates it from chromone and is associated with diverse biological activities .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobiotic and Anti-inflammatory Effects
- 7-Methoxy-2-(4-methylphenyl)chromen-4-one, found in Belamcanda chinensis, exhibits antimicrobiotic and anti-inflammatory properties. The chromen-4-one system and the benzene ring are inclined at a specific dihedral angle, which might contribute to these effects. Molecules are linked by inter- and intramolecular hydrogen bonds (Liu, Ma, Gao, & Wu, 2008).
Fluorogenic Sensor Development
- This compound shows potential in developing fluorogenic sensors. Its unusual fluorescence properties, such as strong emission at long wavelengths in protic solvents, make it a candidate for fluorescent "off-on" sensors (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Pharmaceutical Synthesis
- It has been used in the Michael addition for synthesizing Warfarin and its analogues. This demonstrates its role in pharmaceutical synthesis, contributing to the development of widely used medications (Alonzi et al., 2014).
Photovoltaic Properties
- The compound exhibits significant potential in the field of solar energy. Studies on its electronic and photovoltaic properties reveal its effectiveness as a photosensitizer in dye-sensitized solar cells, hinting at its role in renewable energy technologies (Gad, Kamar, & Mousa, 2020).
Antileishmanial Activity
- Isolated from the plant Galipea panamensis, this compound shows antileishmanial activity. Its synthesis involves key steps like Suzuki-Miyaura coupling, suggesting its pharmacological significance (Schmidt, Krehl, Kelling, & Schilde, 2012).
Antimicrobial Activity
- It forms the basis for synthesizing novel compounds with significant antibacterial and antifungal activities, as evidenced in studies involving variants of this compound (Mandala et al., 2013).
Carbonic Anhydrase Inhibition
- A novel flavonoid derived from this compound demonstrates significant inhibition of carbonic anhydrase-II, indicating potential for treating various disorders (Rahman et al., 2015).
Safety and Hazards
The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of chromenones, which are often involved in various biological activities such as anti-inflammatory, antioxidant, and anticancer effects .
Biochemical Pathways
Chromenones are known to interact with various biochemical pathways, but the exact pathways and downstream effects for this specific compound require further investigation .
properties
IUPAC Name |
7-methoxy-2-(4-methylphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)16-10-15(18)14-8-7-13(19-2)9-17(14)20-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNQAKAHHNLJHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.